3.3-Fold Higher Cytotoxicity Against K562 Chronic Myelogenous Leukemia Cells: Ph₃BiCl₂ vs. Ph₃SbCl₂
In a direct head-to-head comparison on the K562 human chronic myelogenous leukemia cell line, triphenylbismuth dichloride (Ph₃BiCl₂) exhibited an IC₅₀ of 9.2 ± 0.9 µM, whereas its antimony analog triphenylantimony dichloride (Ph₃SbCl₂) showed an IC₅₀ of 30.1 ± 0.1 µM [1]. The 3.3-fold superior potency of the bismuth(V) species demonstrates that the central metal atom, not just the triphenyl ligand set, dictates the cytotoxicity profile within Group 15 dihalides. Furthermore, Ph₃BiCl₂ was more potent than the free ligand lapachol (Lp, IC₅₀ = 15.48 ± 5.23 µg/mL in a related anti-leishmanial assay) [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) against K562 chronic myelogenous leukemia cells |
|---|---|
| Target Compound Data | Ph₃BiCl₂: IC₅₀ = 9.2 ± 0.9 µM |
| Comparator Or Baseline | Ph₃SbCl₂: IC₅₀ = 30.1 ± 0.1 µM |
| Quantified Difference | 3.3-fold lower IC₅₀ (higher potency) for Ph₃BiCl₂ |
| Conditions | K562 human chronic myelogenous leukemia cell line; MTT assay; 48 h incubation; mean ± SD from triplicate experiments [1] |
Why This Matters
Procurement of Ph₃BiCl₂ rather than Ph₃SbCl₂ provides a measurably more potent starting scaffold for medicinal chemistry programs targeting leukemia cell lines.
- [1] Table 3, de Oliveira LG et al. Antimony(V) and Bismuth(V) Complexes of Lapachol: Synthesis, Crystal Structure and Cytotoxic Activity. Molecules. 2011;16(12):10314–10323. doi:10.3390/molecules161210314. IC₅₀ (µM) on K562 cells: Ph₃BiCl₂ = 9.2 ± 0.9; Ph₃SbCl₂ = 30.1 ± 0.1. View Source
- [2] Table 2, de Oliveira LG et al. Antimony(V) and Bismuth(V) Complexes of Lapachol: Synthesis, Crystal Structure and Cytotoxic Activity. Molecules. 2011;16(12):10314–10323. doi:10.3390/molecules161210314. IC₅₀ (µg/mL) on L. amazonensis: Ph₃BiCl₂ = 5.40 ± 0.16; Lapachol (Lp) = 15.48 ± 5.23. View Source
